DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-15-10(13)7-12-9-6-4-3-5-8(9)11(14)16-2/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIUXLUVFCMOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409415 | |

| Record name | Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13622-59-8 | |

| Record name | Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

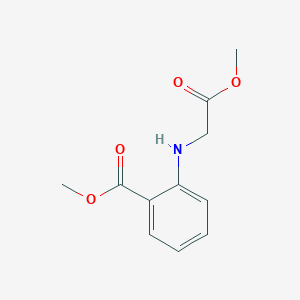

DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE chemical structure

An In-Depth Technical Guide to the Chemical Structure and Properties of Dimethyl Phenylglycine-o-carboxylate

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 13622-59-8), a key organic compound utilized in synthetic chemistry. The document elucidates the molecule's structural details, physicochemical properties, synthesis, and spectroscopic characteristics. By examining its parent compound, N-(o-carboxyphenyl)glycine, and the broader class of phenylglycine derivatives, this guide offers field-proven insights for researchers, scientists, and professionals in drug development. The narrative emphasizes the causality behind its chemical properties and synthetic methodologies, grounding all technical claims in authoritative sources.

Chemical Identity and Structural Elucidation

This compound is a diester derivative of N-(o-carboxyphenyl)glycine. Its nomenclature can be understood by deconstructing the parent acid: a glycine molecule where one of the amine hydrogens is substituted with a phenyl group (N-phenylglycine), which in turn bears a carboxylic acid at the ortho (C2) position. The "dimethyl" designation indicates that both carboxylic acid functionalities—the one from the glycine backbone and the one on the aromatic ring—are present as methyl esters.

Nomenclature and Identifiers

A precise understanding of a compound's identity is foundational for any research endeavor. The key identifiers for this compound are summarized below.

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | Methyl 2-(((methoxycarbonyl)methyl)amino)benzoate |

| CAS Number | 13622-59-8[1][2][3][4] |

| Molecular Formula | C₁₁H₁₃NO₄[1][2][4] |

| Molecular Weight | 223.23 g/mol [2][4] |

| SMILES String | COC(=O)c1ccccc1NCC(=O)OC |

| InChI Key | SBPJWYDDXAFQSN-UHFFFAOYSA-N |

Molecular Structure Visualization

The structural arrangement of atoms dictates the molecule's chemical behavior and physical properties. The diagram below illustrates the connectivity of this compound.

Physicochemical Properties and Handling

The physical characteristics of a compound are critical for its application in experimental settings, dictating appropriate solvents, storage, and handling procedures.

| Property | Description | Source(s) |

| Physical Form | Off-white solid | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol. | [1][2][5] |

| Storage & Stability | May be stored at room temperature for short periods. Long-term storage at -20°C is recommended to ensure stability and prevent degradation. For maximum product recovery, it is advised to centrifuge the vial before opening. | [1][2][5] |

The presence of two ester groups and the secondary amine contributes to its solubility in moderately polar organic solvents. The aromatic ring provides a degree of nonpolarity, while the heteroatoms (N, O) allow for hydrogen bonding and dipole-dipole interactions.

Synthesis and Reactivity

This compound is a synthetic compound primarily used for laboratory research and as an intermediate in more complex organic syntheses.[2][3] Its structure is logically derived from a two-step process starting from common laboratory reagents.

Synthetic Pathway Overview

The synthesis originates from two simple precursors: anthranilic acid and chloroacetic acid. These react to form the diacid intermediate, Phenylglycine-o-carboxylic acid, which is subsequently esterified to yield the final product.

Sources

DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE CAS number 13622-59-8

An In-depth Technical Guide to Dimethyl Phenylglycine-o-carboxylate (CAS 13622-59-8): A Versatile Building Block in Synthetic and Medicinal Chemistry

Introduction

This compound, registered under CAS number 13622-59-8, is a diester derivative of N-Phenylglycine-o-carboxylic acid. While not extensively documented as a final product, its chemical architecture positions it as a highly valuable intermediate in the realms of organic synthesis and medicinal chemistry. The molecule uniquely combines the structural motifs of a non-proteinogenic amino acid, phenylglycine, with the synthetic versatility of two methyl ester groups. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, elucidating the compound's properties, logical synthesis pathways, reactivity, and significant potential as a scaffold for creating complex, biologically active molecules. We will delve into the mechanistic principles that govern its reactions and explore its prospective applications, which are inferred from the well-established roles of its constituent functional groups.

Section 1: Physicochemical and Structural Profile

The utility of any chemical intermediate begins with a firm understanding of its fundamental properties. This compound is an off-white solid, and its characteristics are summarized below.[1]

| Property | Value | Reference |

| CAS Number | 13622-59-8 | [2] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | |

| IUPAC Name | Methyl 2-((2-methoxy-2-oxoethyl)amino)benzoate | |

| Synonyms | N-(o-carboxybenzoyl)phenylglycine dimethyl ester, N-(2-carbomethoxybenzoyl)phenylglycine methyl ester | |

| Physical Form | Off-White Solid | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1] |

| Storage Conditions | Long-term storage recommended at -20°C | [1] |

Structural Analysis

The molecule's reactivity and potential applications are dictated by its key structural features:

-

Aromatic Methyl Ester: The methyl ester attached to the benzoate ring is subject to nucleophilic acyl substitution. Its proximity to the secondary amine linkage may influence its electronic properties and reactivity.

-

Aliphatic Methyl Ester: The methyl ester on the glycine moiety provides another reactive site, potentially with different steric and electronic accessibility compared to its aromatic counterpart.

-

Secondary Amine (Amide Linkage): This linkage provides structural rigidity and is generally stable, though it can influence the conformation of the molecule.

-

Phenylglycine Core: The phenylglycine scaffold is a non-proteinogenic amino acid structure. Its incorporation is a known strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate receptor affinity in peptides and small molecules.[3]

Caption: Structure of this compound.

Section 2: Synthesis and Characterization

While specific literature detailing the synthesis of CAS 13622-59-8 is sparse, a robust and logical two-step synthetic route can be designed from common starting materials, leveraging well-established reaction mechanisms. This approach exemplifies how a target molecule can be constructed based on fundamental principles of organic chemistry.

Proposed Synthetic Workflow

The most logical pathway involves the initial synthesis of the precursor diacid, N-Phenylglycine-o-carboxylic acid, followed by a diesterification reaction.

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of N-Phenylglycine-o-carboxylic Acid

This precursor is synthesized via a nucleophilic substitution reaction between anthranilic acid and chloroacetic acid under basic conditions.[4]

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 eq), chloroacetic acid (0.9 eq), and anhydrous sodium carbonate (2 eq) in water.[4]

-

Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated hydrochloric acid until a precipitate forms. This protonates the carboxylate groups and causes the product to crystallize out of the aqueous solution.

-

Filter the crude product using a Buchner funnel and wash with cold water.

-

Recrystallize the solid from hot water, optionally using decolorizing charcoal to remove colored impurities, to yield pure N-Phenylglycine-o-carboxylic acid.[4]

-

Step 2: Diesterification of N-Phenylglycine-o-carboxylic Acid

The conversion of the diacid to the target dimethyl ester can be achieved through several standard methods. The choice of method depends on factors like scale, substrate sensitivity, and desired purity.

-

Method A: Fischer-Speier Esterification (Acid-Catalyzed)

-

Causality: This is a classic, equilibrium-driven process ideal for simple, robust substrates.[5] Using a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the product, as dictated by Le Châtelier's principle.

-

Protocol:

-

Suspend N-Phenylglycine-o-carboxylic acid (1 eq) in anhydrous methanol (20-50 eq).

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or thionyl chloride.[6]

-

Allow the mixture to warm to room temperature and then heat to reflux for several hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the solution and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diester, which can be further purified.

-

-

-

Method B: Acyl Chloride Formation followed by Alcoholysis

-

Causality: This two-step, non-equilibrium method is often higher yielding and proceeds under milder conditions for the final step. It is particularly useful if the substrate is sensitive to strong acids and high temperatures. The intermediate diacyl chloride is highly reactive.[5][7]

-

Protocol:

-

In a fume hood, suspend the diacid (1 eq) in an inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF.

-

Add thionyl chloride (SOCl₂) or oxalyl chloride (~2.2 eq) dropwise at 0°C.

-

Allow the reaction to stir at room temperature until gas evolution ceases. The solvent and excess reagent are then removed under vacuum to yield the crude diacyl chloride.

-

Dissolve the highly reactive diacyl chloride in an anhydrous solvent like dichloromethane and cool to 0°C.

-

Slowly add anhydrous methanol (~3 eq) and a non-nucleophilic base like triethylamine (~2.2 eq) to scavenge the HCl byproduct.

-

Stir the reaction until complete, then proceed with an aqueous workup similar to Method A to isolate the product.

-

-

Purification and Characterization

-

Purification: The crude product from either method can be purified using silica gel column chromatography with a gradient of ethyl acetate in hexanes.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect distinct singlets for the two methyl ester protons, aromatic protons corresponding to the two benzene rings, and signals for the methine and amine protons.

-

¹³C NMR: Expect signals for the two distinct carbonyl carbons of the ester groups, aromatic carbons, and the aliphatic carbon of the glycine backbone.

-

FT-IR: Look for characteristic strong C=O stretching frequencies for the ester groups (typically ~1730-1750 cm⁻¹) and N-H stretching for the secondary amine.[4]

-

Mass Spectrometry: Confirm the molecular weight via ESI-MS, looking for the [M+H]⁺ or [M+Na]⁺ adduct.

-

Section 3: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of its ester functional groups, which primarily undergo nucleophilic acyl substitution.[7] This allows the molecule to serve as a versatile precursor to a wide range of derivatives.

Caption: Key reaction pathways of this compound.

-

Hydrolysis: The two ester groups can be cleaved to regenerate the parent dicarboxylic acid.

-

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process.[8] It requires water and a strong acid catalyst.

-

Base-Mediated Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base (e.g., NaOH) attacks the carbonyl carbon, leading to the formation of a dicarboxylate salt. A final acidification step is required to obtain the neutral diacid.[8] This is the preferred laboratory method for complete hydrolysis.

-

-

Aminolysis: Reaction with primary or secondary amines yields amides. This is a cornerstone reaction in the synthesis of pharmaceuticals.[9] The reaction can be performed by heating the ester with the amine. The relative reactivity of the aromatic versus the aliphatic ester can potentially be exploited for selective functionalization under carefully controlled conditions.

-

Transesterification: The methyl groups can be exchanged for other alkyl groups by reacting with a different alcohol (R'-OH) under either acidic or basic catalysis.[8] This allows for the modification of the molecule's steric and electronic properties.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both ester groups to their corresponding primary alcohols, yielding a diol product.[5] Weaker reagents like sodium borohydride are generally not reactive enough to reduce esters.[5]

Section 4: Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold and intermediate. Its applications can be logically extrapolated from the extensive body of research on phenylglycine derivatives.

-

Scaffold for Biologically Active Molecules: Phenylglycine and its derivatives are classified as non-proteinogenic or "unnatural" amino acids. Their incorporation into drug candidates is a key strategy to:

-

Enhance Potency: The rigid phenyl group can provide additional binding interactions (e.g., π-stacking) with biological targets.

-

Improve Pharmacokinetics: They can increase metabolic stability by blocking sites susceptible to enzymatic degradation.

-

Modulate Receptor Selectivity: Phenylglycine derivatives have been investigated as antagonists for metabotropic glutamate receptors (mGluRs), which are involved in neurological processes.[3]

-

Broad-Spectrum Activity: The phenylglycine core is found in compounds developed as anticonvulsants, antivirals, and anti-inflammatory agents.[10][11]

-

-

Intermediate in Peptide Synthesis: The racemic DL-form can be resolved into its D- and L-enantiomers.[3] These chiral building blocks are invaluable in solid-phase peptide synthesis (SPPS) to create peptides with unnatural stereochemistry, which can lead to enhanced stability and unique biological activities.

-

Precursor for Heterocyclic Systems: The N-phenylanthranilic acid core structure is a precursor for the synthesis of acridones and other fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.

-

Ligand Synthesis in Coordination Chemistry: The parent diacid, N-Phenylglycine-o-carboxylic acid, acts as a bidentate ligand, coordinating with metal ions through the carbonyl oxygen and the amine nitrogen.[4] These metal complexes have been shown to possess significant antibacterial and antifungal properties.[4] The diester can be used as a protected precursor that is hydrolyzed in situ during complexation, offering a controlled route to these materials.

Section 5: Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols.

-

Hazard Assessment: While a specific Safety Data Sheet (SDS) for this compound is not widely available, its parent acid, N-Phenylglycine-o-carboxylic acid, is known to be an irritant to the eyes, respiratory system, and skin.[12] It is prudent to assume similar hazards for the diester derivative.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat when handling the compound.[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[15]

-

Storage: Store in a tightly sealed container to prevent contamination and decomposition. For long-term stability and to prevent hydrolysis from atmospheric moisture, storage at -20°C is recommended.[1][16]

Conclusion

This compound (CAS 13622-59-8) represents a synthetically versatile and strategically important building block for chemical and pharmaceutical research. Although not a widely studied compound in its own right, its structure is a composite of high-value motifs: the phenylglycine core, known for its role in modulating biological activity, and two reactive ester groups that serve as handles for extensive chemical modification. This guide has provided a logical framework for its synthesis, outlined its key reaction pathways, and highlighted its significant potential for application in drug discovery and materials science. For the discerning researcher, this compound is not merely an intermediate, but a gateway to novel peptides, complex heterocyclic systems, and potentially new therapeutic agents.

References

- Robert, F., Naik, A. D., & In ‘t Veld, P. (2009). Solid-state behaviour of di-tert-butyl-substituted N-salicylideneaniline derivatives. Acta Crystallographica Section B: Structural Science, 65(Pt 6), 757–766.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Phenylglycine: A Versatile Amino Acid Derivative for Pharmaceuticals, Dyes, and Organic Synthesis. Retrieved from [Link]

- Venter, G. A., et al. (2022). Photo- and thermoresponsive N-salicylideneaniline derivatives: solid-state studies and structural aspects. CrystEngComm, 24(42), 7546-7557.

- Request PDF. (n.d.). Solid state photochromism and thermochromism of two related N-salicylidene anilines.

- University of Pretoria. (2023).

-

Ningbo Innopharmchem. (n.d.). The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Sugiyama, M., et al. (2022). Prediction of Photochromism of Salicylideneaniline Crystals Using a Data Mining Approach. ACS Omega, 7(4), 3553–3560.

- Li, Y., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Bioorganic & Medicinal Chemistry, 26(15), 4372-4384.

- Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1205-1230.

- Zagaja, M., et al. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 26(11), 3367.

-

Safety data sheet. (2022). Retrieved from [Link]

- Dandia, A., et al. (2013).

- Woodward, R. B., & Olofson, R. A. (1961).

- Google Patents. (n.d.). US3887606A - Process for the preparation of DL-phenylglycine esters.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Lithium sulfate, anhydrous, 99%. Retrieved from [Link]

-

Baker Hughes. (2015). Safety Data Sheet. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-phenylglycine. Retrieved from [Link]

- Jenifer, S. A., & Jeyaraj, D. B. (2019). Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. Oriental Journal of Chemistry, 35(2).

-

ChemBK. (2024). N-PHENYLGLYCINE-O-CARBOXYLIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). CN101631764A - Process for the preparation of amino acid methyl esters.

- Organic Chemistry Tutor. (2025). Reactions of Carboxylic Acids Explained | Esters, Amides, Alcohols and More. YouTube.

-

MSU Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

- Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.

- SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.

- The Organic Chemistry Tutor. (2020). 117. Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters. YouTube.

- Request PDF. (n.d.). Oxidative Decarboxylation of N -Phenyl Glycine by Peroxomonosulfate in a Perchloric Acid Medium—Catalytic Effect of Cu 2+ and VO 2+ Ions.

- Google Patents. (n.d.). CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate.

- Tenti, G., et al. (2023).

-

National Center for Biotechnology Information. (n.d.). N-Phenylglycine. PubChem. Retrieved from [Link]

- Martínez-Alvarado, C., et al. (2021). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 65(1), 108-125.

- Wentzel Lab. (2021). Esterification in basic cond.-Carboxylic Acid to Ester mechanism Carb. acid to amide forcing cond. YouTube.

- The Organic Chemistry Tutor. (2020). 119.

- Request PDF. (n.d.). o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations.

Sources

- 1. This compound, 500mg | Labscoop [labscoop.com]

- 2. This compound | 13622-59-8 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. – Oriental Journal of Chemistry [orientjchem.org]

- 5. youtube.com [youtube.com]

- 6. CN101631764A - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]

- 7. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. chembk.com [chembk.com]

- 13. fishersci.com [fishersci.com]

- 14. files.dep.state.pa.us [files.dep.state.pa.us]

- 15. leap.epa.ie [leap.epa.ie]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of Dimethyl Phenylglycine-o-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl phenylglycine-o-carboxylate (CAS No. 13622-59-8) is a chemical compound of interest in the fields of organic synthesis and pharmaceutical development. As a derivative of phenylglycine, it serves as a valuable intermediate and building block in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, synthesized from available data and presented with the clarity and precision required for a scientific audience.

Molecular and Chemical Identity

A foundational aspect of understanding a compound's physical behavior lies in its molecular structure and identity.